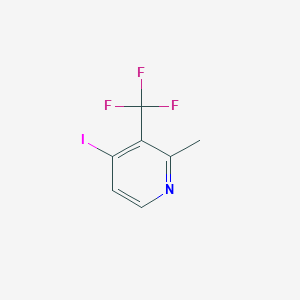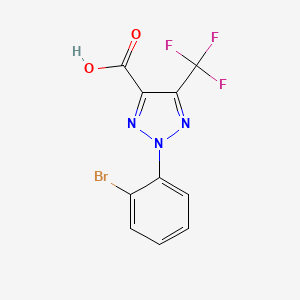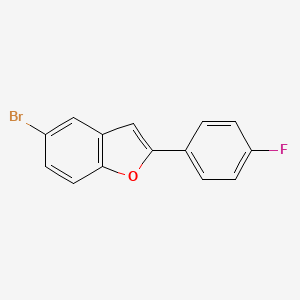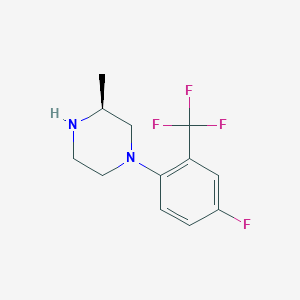
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of tert-butyl groups, which are known for their bulky nature and ability to protect functional groups during chemical reactions. The compound’s structure includes a piperidine ring, a sulfonyl group, and multiple tert-butyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The final step involves the addition of the tert-butoxy group to the oxoethyl moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also enhances the sustainability of the process by minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate involves its ability to interact with various molecular targets. The tert-butyl groups provide steric protection, allowing the compound to selectively react with specific functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides a stable scaffold for the attachment of other functional groups, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate: Similar in structure but differs in the presence of an oxoethylidene group instead of a sulfonyl group.
Tert-butyl 4-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate is unique due to the presence of both tert-butyl and sulfonyl groups, which provide a combination of steric protection and electron-withdrawing effects. This makes the compound highly versatile and useful in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C16H29NO6S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO6S/c1-15(2,3)22-13(18)11-24(20,21)12-7-9-17(10-8-12)14(19)23-16(4,5)6/h12H,7-11H2,1-6H3 |
InChI Key |
TZFPBCXLOHPGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)



![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)

![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)




